

Technical Guide: Physicochemical and Chemical Properties of 1-(2-Bromophenyl)ethylamine

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)ethylamine

Cat. No.: B040971

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)ethylamine is a primary amine of significant interest in synthetic and medicinal chemistry. Its structure, featuring a chiral center and a reactive bromine atom on the phenyl ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates and potential drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-(2-Bromophenyl)ethylamine**, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Precise experimental data for **1-(2-Bromophenyl)ethylamine** is not extensively reported in the literature. Therefore, data for the closely related isomer, 1-(4-Bromophenyl)ethylamine, is provided for comparative purposes.

| Property | 1-(2-Bromophenyl)ethylamine | 1-(4-Bromophenyl)ethylamine (for comparison) |
|-------------------|------------------------------------|--|
| Molecular Formula | C ₈ H ₁₀ BrN | C ₈ H ₁₀ BrN |
| Molecular Weight | 200.08 g/mol | 200.08 g/mol |
| CAS Number | 113899-55-1 | 24358-62-1 |
| Physical State | Liquid | Colorless to pale yellow liquid |
| Boiling Point | Data not available | 258.9 °C at 760 mmHg |
| Melting Point | Data not available | -25 °C |
| Density | Data not available | 1.390 g/mL at 20 °C |
| Solubility | Data not available | Slightly soluble in water |

Chemical Properties and Reactivity

Stability and Reactivity

1-(2-Bromophenyl)ethylamine is expected to exhibit reactivity typical of a primary amine and an aryl bromide. The amine group is basic and nucleophilic, while the ortho-bromine substituent can influence the reactivity of the aromatic ring and participate in cross-coupling reactions.

- Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to air and light over time and should be stored under an inert atmosphere in a cool, dark place.
- Reactivity:
 - Amine Group: The primary amine functionality can undergo acylation, alkylation, and condensation reactions. It will react with acids to form ammonium salts.
 - Aryl Bromide: The bromine atom can be displaced or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile handle for further molecular elaboration.

- Incompatible Materials: Based on the properties of similar compounds, it is likely incompatible with strong oxidizing agents and strong acids.

Hazardous Reactions and Decomposition

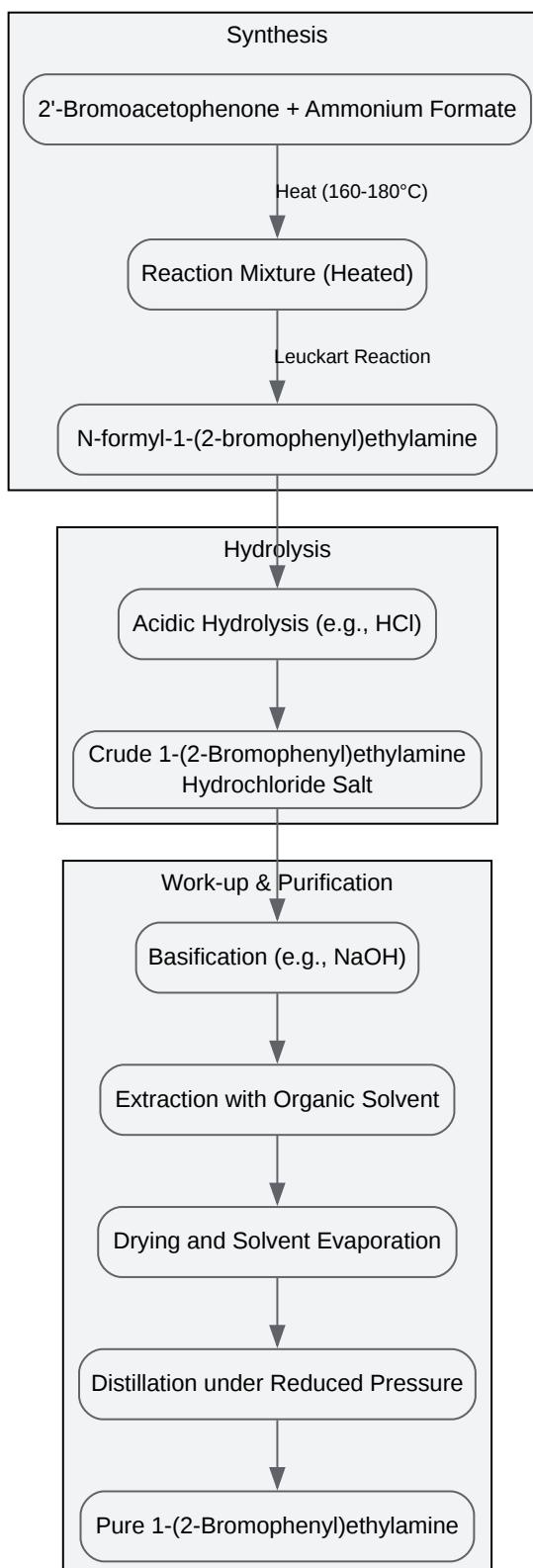
No specific data on hazardous reactions or thermal decomposition for **1-(2-Bromophenyl)ethylamine** are available. Combustion is expected to produce carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen bromide gas.

Experimental Protocols

Synthesis of 1-(2-Bromophenyl)ethylamine via Reductive Amination

This protocol describes a representative synthesis from 2'-bromoacetophenone using the Leuckart reaction, a method for the reductive amination of ketones.

Workflow for Synthesis and Purification

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Caption: Workflow for the synthesis of **1-(2-Bromophenyl)ethylamine**.

Materials:

- 2'-Bromoacetophenone
- Ammonium formate
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution (e.g., 10 M)
- Diethyl ether or other suitable organic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

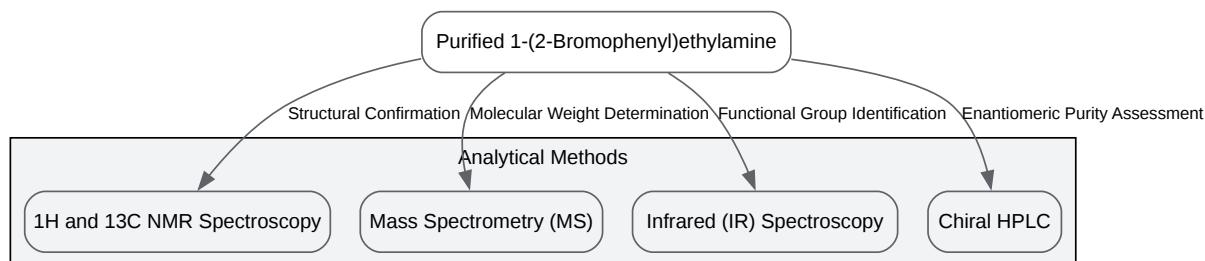
Procedure:

- Reaction Setup: In a round-bottom flask, combine 2'-bromoacetophenone and an excess of ammonium formate (typically 3-5 equivalents).
- Leuckart Reaction: Heat the mixture under reflux at a temperature of 160-180 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Hydrolysis of the Formamide: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 1-2 hours to hydrolyze the intermediate N-formyl derivative.
- Work-up:

- Cool the acidic solution and wash with diethyl ether to remove any unreacted ketone.
- Make the aqueous layer basic with a concentrated solution of sodium hydroxide.
- Extract the liberated amine with several portions of diethyl ether.
- Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield pure **1-(2-bromophenyl)ethylamine**.

Analytical Characterization

Workflow for Analytical Characterization



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Caption: Analytical workflow for **1-(2-Bromophenyl)ethylamine**.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.0-7.6 ppm), a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a singlet for the amine protons (NH₂), which may be broad and exchangeable with D₂O.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methine carbon, and the methyl carbon.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (200.08 g/mol). The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will be evident in the molecular ion peak (M and M+2).

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for:

- N-H stretching of the primary amine (two bands in the region of 3300-3500 cm^{-1})
- C-H stretching of the aromatic and aliphatic groups
- C=C stretching of the aromatic ring
- C-N stretching
- C-Br stretching

4.2.4. High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Due to the presence of a chiral center, enantiomeric separation and determination of enantiomeric excess can be achieved using chiral HPLC.

- Column: A chiral stationary phase (e.g., polysaccharide-based) is required.
- Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
- Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Safety and Handling

1-(2-Bromophenyl)ethylamine is considered a hazardous substance.

- Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Some sources indicate it may cause severe skin burns and eye damage.
- Precautionary Measures:
 - Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
 - Work in a well-ventilated area or a fume hood.
 - Avoid contact with skin, eyes, and clothing.
 - Do not breathe vapor or mist.
 - Wash thoroughly after handling.

Applications in Drug Development

While specific biological activities of **1-(2-Bromophenyl)ethylamine** are not widely documented, its structural motifs are present in compounds investigated for various therapeutic applications. For instance, derivatives of 2-bromophenyl acetamide have been synthesized and evaluated as potential antidiabetic agents. The presence of the amine and the ortho-bromo-substituted phenyl ring provides a versatile scaffold for the synthesis of new chemical entities with potential biological activity.

Conclusion

1-(2-Bromophenyl)ethylamine is a valuable synthetic intermediate with potential applications in drug discovery and development. While specific physicochemical data for this particular isomer is sparse, its chemical reactivity can be inferred from related compounds. The experimental protocols outlined in this guide provide a framework for its synthesis and characterization, enabling further research into its properties and applications. As with all chemical research, appropriate safety precautions must be taken when handling this compound.

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